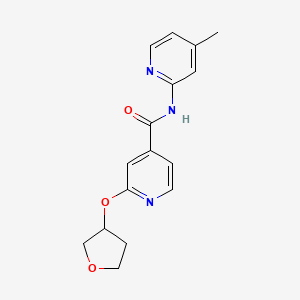

N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 1904218-57-0

Cat. No.: VC4724547

Molecular Formula: C16H17N3O3

Molecular Weight: 299.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904218-57-0 |

|---|---|

| Molecular Formula | C16H17N3O3 |

| Molecular Weight | 299.33 |

| IUPAC Name | N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C16H17N3O3/c1-11-2-5-17-14(8-11)19-16(20)12-3-6-18-15(9-12)22-13-4-7-21-10-13/h2-3,5-6,8-9,13H,4,7,10H2,1H3,(H,17,19,20) |

| Standard InChI Key | UXFUITPPIDWTGZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |

Introduction

N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a carboxamide group and an oxolane (tetrahydrofuran) moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves multi-step organic reactions. A general approach includes:

-

Formation of the Pyridine Derivative: This involves the synthesis of a pyridine ring with the appropriate substituents.

-

Introduction of the Carboxamide Group: This step typically involves the reaction of a pyridine derivative with an amine in the presence of a coupling agent.

-

Attachment of the Oxolane Moiety: This is achieved by reacting the pyridine derivative with an oxolane derivative under basic conditions.

Biological Activity

While specific biological activities of N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide are not well-documented, pyridine derivatives generally exhibit a range of biological activities, including antimicrobial and enzyme inhibition properties. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.

Chemical Reactions

This compound can participate in various chemical reactions, including hydrolysis and nucleophilic substitution. The choice of reagents and conditions significantly influences the outcome of these reactions.

Research and Development

Research into pyridine derivatives, including N-(4-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, is ongoing due to their potential applications in medicinal chemistry. Studies on similar compounds suggest that modifications in structure can significantly impact their binding affinity and selectivity towards biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume